2-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole
Description
This compound features a pyrrolidine ring substituted at the 3-position with a 1,2,3-triazole moiety and a thiophene-3-carbonyl group at the 1-position of the pyrrolidine. The triazole ring contributes to metabolic stability and hydrogen-bonding capabilities, common in pharmacologically active molecules .
Properties
IUPAC Name |
thiophen-3-yl-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c16-11(9-2-6-17-8-9)14-5-1-10(7-14)15-12-3-4-13-15/h2-4,6,8,10H,1,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRXQHAEXAQZKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via a Mannich reaction or by cyclization of appropriate precursors.
Thiophene Ring Introduction: The thiophene ring can be introduced through a Paal-Knorr synthesis or by using thiophene derivatives in coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially forming alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or organometallic reagents under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, organometallic complexes.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its triazole ring.
Antimicrobial Activity: Exhibits antimicrobial properties against certain bacterial strains.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic Agents: Potential use in developing therapeutic agents for various diseases.
Industry
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Polymer Chemistry: Incorporated into polymers to enhance their properties.
Mechanism of Action
The mechanism of action of 2-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the pyrrolidine and thiophene rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s biological or chemical effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
Notes:
- Thiophene vs.
- Triazole-Thiazole Hybrids (e.g., 9c) : Incorporation of thiazole and benzimidazole rings () enhances planar rigidity, favoring interactions with hydrophobic enzyme pockets, as seen in α-glucosidase inhibitors .
- Acetyl vs. Thiophene-carbonyl : The acetyl group in ’s compound lacks aromaticity, reducing electronic interactions but improving solubility for synthetic intermediates .
Biological Activity
The compound 2-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole is a member of the triazole family, known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a triazole ring linked to a pyrrolidine moiety with a thiophene carbonyl substituent. The unique structural characteristics contribute to its biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, triazole-containing hybrids have demonstrated significant cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been documented in several studies.
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | HCT116 | 0.43 | Induces apoptosis, inhibits migration |
| Compound 2 | MDA-MB-231 | 2.70 | Inhibits NF-kB, induces ROS |
| Compound 3 | A549 | 7.72 | Induces apoptotic cell death |
The above table summarizes key findings from various studies that demonstrate the efficacy of triazole derivatives against cancer cells.
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound has been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and apoptosis.
- Inhibition of Cell Migration : Studies indicate that this compound can significantly reduce the migration of cancer cells by modulating the expression of epithelial and mesenchymal markers.
- Targeting Signaling Pathways : The inhibition of nuclear factor kappa B (NF-kB) signaling is another critical pathway affected by triazole derivatives, contributing to their anticancer properties.
Study 1: Cytotoxicity Against HCT116 Cells
In a study examining the effects on HCT116 colon cancer cells, it was found that treatment with the triazole derivative led to a significant reduction in cell viability (IC50 = 0.43 µM). The compound induced apoptosis and inhibited migration through downregulation of key proteins involved in epithelial-mesenchymal transition (EMT) .
Study 2: Effects on MDA-MB-231 Cells
Another investigation focused on MDA-MB-231 breast cancer cells revealed that the compound exhibited potent cytotoxicity with an IC50 value of 2.70 µM. The mechanism involved increased ROS production and subsequent activation of caspases leading to apoptotic cell death .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole?
- Methodology : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrrolidine-triazole core via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regiospecific method for 1,2,3-triazole formation .
- Step 2 : Thiophene-3-carbonyl group introduction via nucleophilic acyl substitution or coupling reactions (e.g., using thiophene-3-carboxylic acid chloride under anhydrous conditions) .
- Purification : Column chromatography or recrystallization to isolate the target compound .
- Key Data :
| Reaction Step | Reagents/Conditions | Yield Range |
|---|---|---|
| CuAAC | CuSO₄, sodium ascorbate, RT, 12–24h | 70–85% |
| Acylation | Thiophene-3-carbonyl chloride, DCM, 0°C to RT | 60–75% |
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the triazole ring and substitution patterns on pyrrolidine/thiophene moieties. For example, pyrrolidine protons appear at δ 2.06–3.58 ppm, while triazole protons resonate at δ 7.2–8.1 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (calculated for C₁₁H₁₁N₅O₂S: 285.07 g/mol).
- X-ray Crystallography : Resolve ambiguities in stereochemistry; SHELX programs are widely used for refinement .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?
- Contradiction Analysis :
- Case Study : Aromatic proton splitting in ¹H NMR may conflict with expected regiochemistry. Use 2D NMR (COSY, HSQC) to confirm connectivity .
- Validation : Cross-check with computational methods (e.g., DFT calculations for NMR chemical shift prediction) .
- Resolution Workflow :
Experimental Data → DFT Modeling → X-ray Validation → Iterative Refinement
Q. What strategies optimize synthetic yield and purity for this compound?
- Catalyst Optimization : Replace CuSO₄/sodium ascorbate with ligand-accelerated Cu(I) catalysts (e.g., TBTA) to enhance CuAAC efficiency (>95% conversion) .
- Solvent Screening : Polar aprotic solvents (DMF, acetonitrile) improve acylation kinetics vs. DCM .
- Table : Yield Optimization
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| TBTA-Cu(I), DMF | 92 | 98.5 |
| Standard CuAAC | 78 | 95.2 |
Q. How does the thiophene-3-carbonyl group influence biological activity?
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Effect : Thiophene’s sulfur atom enhances metabolic stability compared to phenyl analogs .
- Bioactivity : Similar triazole-thiophene hybrids show antimicrobial (MIC: 2–8 µg/mL against S. aureus) and kinase inhibition (IC₅₀: <100 nM) .
- Computational Insights : Docking studies suggest the carbonyl group forms hydrogen bonds with target enzymes (e.g., CYP450 isoforms) .
Data Analysis & Validation
Q. What computational tools validate experimental findings for this compound?
- Molecular Modeling :
- Software : Gaussian 16 for DFT optimization; AutoDock Vina for docking studies .
- Parameters : B3LYP/6-31G(d) basis set for NMR shift calculations .
Q. How to design derivatives for enhanced pharmacological properties?
- Functionalization Strategies :
- Pyrrolidine Modification : Introduce fluorinated substituents to improve blood-brain barrier penetration .
- Triazole Substituents : Replace 2H-1,2,3-triazole with 1,2,4-triazole to modulate kinase selectivity .
- Biological Screening :
| Derivative | Target (IC₅₀) | Solubility (mg/mL) |
|---|---|---|
| Parent Compound | TRKA Kinase: 150 nM | 0.12 |
| Fluorinated Analog | TRKA Kinase: 45 nM | 0.08 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
